2,4-Dichloro-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide
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Overview
Description
2,4-Dichloro-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzamide moiety substituted with dichloro groups and an imidazo[1,2-a]pyridine ring system, which is further substituted with a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is efficient and allows for the introduction of various substituents on the imidazo[1,2-a]pyridine ring. The reaction conditions usually involve heating the reactants in a suitable solvent, such as ethanol or acetic acid, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichloro groups on the benzamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2,4-Dichloro-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antibacterial, antifungal, and antiviral agent.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase-2 (COX-2) enzyme, resulting in anti-inflammatory effects . The imidazo[1,2-a]pyridine ring system allows for strong binding interactions with the active sites of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(2-phenylimidazo[1,2-A]pyridin-3-YL)benzamide
- 4-Bromo-N-(2-phenylimidazo[1,2-A]pyridin-3-YL)benzamide
- 4-Methoxy-N-(2-phenylimidazo[1,2-A]pyridin-3-YL)benzamide
Uniqueness
2,4-Dichloro-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide is unique due to the presence of dichloro substituents on the benzamide moiety, which can influence its chemical reactivity and biological activity. The dichloro groups may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in medicinal chemistry.
Properties
Molecular Formula |
C20H13Cl2N3O |
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Molecular Weight |
382.2 g/mol |
IUPAC Name |
2,4-dichloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |
InChI |
InChI=1S/C20H13Cl2N3O/c21-14-9-10-15(16(22)12-14)20(26)24-19-18(13-6-2-1-3-7-13)23-17-8-4-5-11-25(17)19/h1-12H,(H,24,26) |
InChI Key |
RSCGIZOZMAQCJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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